molecular formula C16H21NO4 B8550974 1-(1,1-Dimethylethyl) 7-ethyl 2,3-dihydro-1H-indole-1,7-dicarboxylate

1-(1,1-Dimethylethyl) 7-ethyl 2,3-dihydro-1H-indole-1,7-dicarboxylate

Cat. No. B8550974
M. Wt: 291.34 g/mol
InChI Key: CJAZVLLIYSTODU-UHFFFAOYSA-N
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Patent
US08372875B2

Procedure details

NBS (51.3 g, 0.29 mol) was added in several portions to a solution of 1-(1,1-dimethylethyl) 7-ethyl 2,3-dihydro-1H-indole-1,7-dicarboxylate (140.3 g, 0.48 mol) in CH2Cl2 (1200 mL) and the reaction mixture was stirred at room temperature overnight. The reaction solution was washed with 2 M NaOH (500 mL) and water (500 mL), and was then dried (Na2SO4). The solution was concentrated in vacuo to 500 mL and TFA (130 mL, 1.69 mol) was added. The mixture was stirred at room temperature overnight. A solution of 2 M NaOH was added to bring the reaction mixture to pH>8. The organic layer was separated and the aqueous layer was extracted with CH2Cl2 (3×300 mL). The combined organic layers were dried (Na2SO4) and the solvent was evaporated, giving 129.1 g (99%) of the title compound.
Name
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
140.3 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[N:9]1(C(OC(C)(C)C)=O)[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][C:16]=2[C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:11][CH2:10]1.C(O)(C(F)(F)F)=O.[OH-].[Na+]>C(Cl)Cl>[Br:8][C:14]1[CH:13]=[C:12]2[C:17](=[C:16]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:15]=1)[NH:9][CH2:10][CH2:11]2 |f:3.4|

Inputs

Step One
Name
Quantity
51.3 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
140.3 g
Type
reactant
Smiles
N1(CCC2=CC=CC(=C12)C(=O)OCC)C(=O)OC(C)(C)C
Name
Quantity
1200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
130 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction solution was washed with 2 M NaOH (500 mL) and water (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried (Na2SO4)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C2CCNC2=C(C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 129.1 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 164.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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